

The Discovery and Development of CBP/p300-IN-5: A Technical Guide

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Compound of Interest					
Compound Name:	CBP/p300-IN-5				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of **CBP/p300-IN-5**, a potent and selective inhibitor of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. This document details the compound's mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its characterization.

Core Concepts: The Role of CBP/p300 in Cellular Signaling

CBP and p300 are crucial transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1] They function by acetylating histone proteins, which leads to a more relaxed chromatin structure, making it accessible for transcription.[2][3] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably in cancer, where they can act as co-activators for oncogenic transcription factors.[3][4] This makes them attractive therapeutic targets for the development of novel anti-cancer agents.

The primary mechanism of action of CBP/p300 involves their intrinsic histone acetyltransferase (HAT) activity. By transferring an acetyl group to lysine residues on histone tails, particularly H3K18 and H3K27, they neutralize the positive charge, thereby weakening the interaction between histones and DNA. This "opening" of the chromatin allows for the binding of



transcription factors and the recruitment of the transcriptional machinery, leading to gene activation.

CBP/p300 Signaling Pathway

The following diagram illustrates the central role of CBP/p300 in mediating transcriptional activation.



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CBP/p300 signaling pathway overview.

Discovery of CBP/p300-IN-5

CBP/p300-IN-5 was identified as a potent inhibitor of p300/CBP histone acetyltransferase activity through research detailed in patent WO2016044770A1, specifically in Example 715.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for CBP/p300-IN-5.

Table 1: In Vitro Inhibitory Activity

Target	Assay Type	IC50 (nM)	Cell Line	Reference
p300/CBP	Enzymatic HAT Assay	18.8	-	[2]
H3K27 Acetylation	Cellular Assay	4.6	PC-3	[2]
Cell Proliferation	Cellular Assay	14.8	LNCaP-FGC	[2]



Table 2: In Vivo Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition (%)	Reference
SuDHL-8	B-cell Lymphoma	7.5 mg/kg/day	62	[2]
22RV1	Prostate Cancer	7.5 mg/kg/day	48	[2]

Experimental Protocols

While the precise, detailed experimental protocols for the characterization of **CBP/p300-IN-5** are proprietary and contained within patent literature, this section provides detailed methodologies for the key types of experiments typically cited in the development of such inhibitors.

Histone Acetyltransferase (HAT) Enzymatic Assay (General Protocol)

This assay is designed to measure the enzymatic activity of p300/CBP and the inhibitory potential of test compounds.

Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Test compound (CBP/p300-IN-5)
- Detection reagent (e.g., fluorescently labeled antibody specific for the acetylated peptide)
- 384-well assay plates

Procedure:

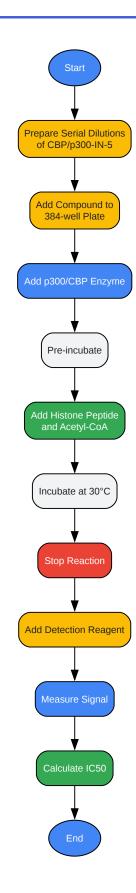
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- Prepare serial dilutions of the test compound in assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add the p300/CBP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding a mixture of the histone peptide substrate and Acetyl-CoA.
- Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
- Stop the reaction by adding a stopping solution.
- Add the detection reagent and incubate as per the manufacturer's instructions.
- Measure the signal (e.g., fluorescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.





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HAT enzymatic assay workflow.



Cellular Assay for H3K27 Acetylation (Western Blot Protocol)

This protocol details the measurement of histone H3 lysine 27 acetylation levels in cells treated with CBP/p300-IN-5.

Materials:

- PC-3 cells (or other relevant cell line)
- Cell culture medium and supplements
- Test compound (CBP/p300-IN-5)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Seed PC-3 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of CBP/p300-IN-5 for a specified time (e.g., 24 hours).



- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against acetyl-H3K27 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
- Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.

In Vivo Xenograft Study (General Protocol)

This protocol outlines a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of a CBP/p300 inhibitor.

Materials:

- Immunocompromised mice (e.g., SCID or nude mice)
- Cancer cell line (e.g., SuDHL-8 or 22RV1)
- Cell culture medium and supplements
- Matrigel (optional)
- Test compound (CBP/p300-IN-5)

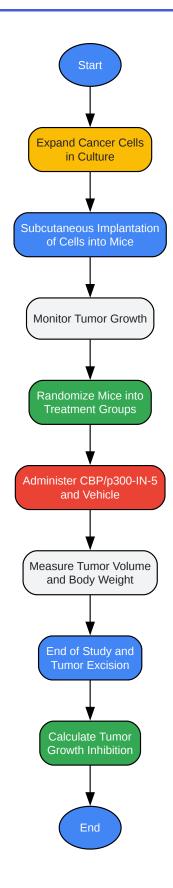


- · Vehicle for dosing
- Calipers for tumor measurement

Procedure:

- Expand the chosen cancer cell line in culture.
- On day 0, subcutaneously inoculate the cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer CBP/p300-IN-5 (e.g., 7.5 mg/kg/day) and the vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection).
- Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.





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In vivo xenograft study workflow.



Conclusion

CBP/p300-IN-5 is a potent and selective inhibitor of the CBP/p300 histone acetyltransferases with demonstrated in vitro and in vivo activity against various cancer models. Its ability to modulate histone acetylation and inhibit tumor growth underscores the therapeutic potential of targeting CBP/p300 in oncology. Further research and development of this and similar compounds may lead to novel and effective treatments for patients with cancers driven by aberrant transcriptional programs.

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References

- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
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